2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
CAS No.: 951486-20-7
Cat. No.: VC8454686
Molecular Formula: C24H23N3O5S2
Molecular Weight: 497.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951486-20-7 |
|---|---|
| Molecular Formula | C24H23N3O5S2 |
| Molecular Weight | 497.6 g/mol |
| IUPAC Name | 2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C24H23N3O5S2/c1-31-18-12-13-21(32-2)19(14-18)25-23(28)16-33-24-26-34(29,30)22-11-7-6-10-20(22)27(24)15-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3,(H,25,28) |
| Standard InChI Key | WBTCGBIYZNCNNW-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4 |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4 |
Introduction
2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound with a molecular formula of C24H23N3O5S2 and a molecular weight of 497.6 g/mol . This compound belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities, particularly in pharmacology. The presence of a benzothiadiazin moiety in its structure suggests potential therapeutic applications.
Synthesis and Characterization
The synthesis of compounds with similar structures typically involves multiple steps, requiring careful control of reaction conditions such as temperature and solvent choice. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
Biological Activity and Potential Applications
While specific biological activity data for 2-[(4-benzyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide is limited, compounds with similar benzothiadiazin moieties have shown potential as inhibitors in various enzymatic processes. This suggests that further research could uncover therapeutic applications for this compound, particularly in the context of metabolic disorders or other diseases where enzyme inhibition is beneficial.
Research Findings and Future Directions
Given the structural complexity and potential biological activity of this compound, further research is warranted to fully elucidate its pharmacological properties and potential therapeutic applications. This would involve detailed studies on its mechanism of action, pharmacokinetics, and pharmacodynamics. Additionally, optimizing its synthesis to improve yield and purity would be crucial for advancing its development as a pharmaceutical candidate.
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